molecular formula C12H19NO3 B1605962 Escaline CAS No. 39201-82-6

Escaline

Cat. No.: B1605962
CAS No.: 39201-82-6
M. Wt: 225.28 g/mol
InChI Key: RHOGRSKNWDNCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Escaline, also known as 3,5-dimethoxy-4-ethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class. It was first synthesized and reported in the scientific literature by Benington et al. in 1954. This compound is structurally related to mthis compound, a naturally occurring psychedelic found in certain cacti. This compound is known for its entheogenic properties, producing altered states of consciousness and visual hallucinations .

Mechanism of Action

Target of Action

Escaline, a psychedelic drug and entheogen of the phenethylamine class , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for hallucinogenic drugs .

Mode of Action

This compound interacts with its primary target, the serotonin 5-HT2A receptor, by binding to and activating it . This activation triggers the release of calcium (Ca2+) from the endoplasmic reticulum (ER) . The released calcium then initiates a series of intracellular events that lead to the psychoactive effects associated with this compound .

Biochemical Pathways

It is known that the activation of the serotonin 5-ht2a receptor and the subsequent release of calcium from the er are key steps in the drug’s mechanism of action . This process likely influences various downstream signaling pathways, potentially affecting mood, cognition, and perception .

Pharmacokinetics

It is known that the compound has a relatively low potency compared to other psychedelics . This suggests that a high dose may be required to achieve the desired psychoactive effects .

Result of Action

The activation of the serotonin 5-HT2A receptor by this compound leads to a series of molecular and cellular changes, resulting in its psychoactive effects . These effects can include alterations in mood, cognition, and perception . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mindset of the recipient and the context in which the drug is taken (known as the “set and setting” principle) can significantly impact the drug’s effects . This principle suggests that the individual’s mental state and the environment in which the drug is used can influence the overall experience .

Preparation Methods

Synthetic Routes and Reaction Conditions: Escaline can be synthesized through several synthetic routes. One common method involves the ethylation of 3,5-dimethoxyphenethylamine. The process typically involves the following steps:

    Starting Material: 3,5-dimethoxyphenethylamine.

    Ethylation: The ethylation of 3,5-dimethoxyphenethylamine is carried out using ethyl iodide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While this compound is not produced on an industrial scale due to its limited use and legal restrictions, the synthetic route mentioned above can be adapted for larger-scale production in a controlled laboratory environment.

Chemical Reactions Analysis

Types of Reactions: Escaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Escaline serves as a model compound for studying the structure-activity relationships of phenethylamines.

    Biology: Research on this compound helps in understanding the interaction of phenethylamines with serotonin receptors.

    Medicine: Although not widely used in clinical settings, this compound’s effects on the central nervous system are of interest for potential therapeutic applications.

    Industry: this compound is primarily used in research settings rather than industrial applications.

Comparison with Similar Compounds

    Mescaline: this compound is structurally similar to mthis compound, with the primary difference being the presence of an ethoxy group in this compound instead of a methoxy group in mthis compound.

    Proscaline: Another analog of mthis compound, differing by the presence of a propoxy group.

    Isoproscaline: Similar to proscaline but with an isopropoxy group.

Uniqueness of this compound: this compound’s unique structural feature is the ethoxy group, which distinguishes it from other mthis compound analogs. This structural variation results in differences in potency, duration of action, and subjective effects. This compound is known for its quicker onset of action and lack of nausea compared to mthis compound .

Properties

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGRSKNWDNCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192455
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-82-6
Record name 4-Ethoxy-3,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39201-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Escaline
Reactant of Route 2
Reactant of Route 2
Escaline
Reactant of Route 3
Reactant of Route 3
Escaline
Reactant of Route 4
Reactant of Route 4
Escaline
Reactant of Route 5
Reactant of Route 5
Escaline
Reactant of Route 6
Reactant of Route 6
Escaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.